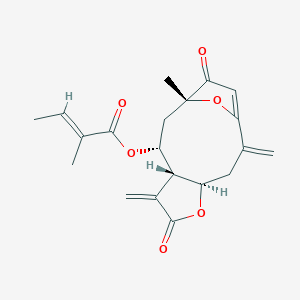

Isoatriplicolide tiglate

Description

Properties

Molecular Formula |

C20H22O6 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1 |

InChI Key |

BITFKDUCQOBZDL-KZSDYASMSA-N |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C |

Origin of Product |

United States |

Foundational & Exploratory

Isoatriplicolide Tiglate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation of isoatriplicolide tiglate, a sesquiterpene lactone with significant biological activities. This document consolidates available scientific literature to offer detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Natural Sources of this compound

This compound has been identified and isolated from Paulownia tomentosa, a fast-growing deciduous tree native to central and western China. It is important to note that early reports incorrectly cited the source as Paulownia coreana, a name that is not taxonomically accepted. Subsequent corrections by the original authors have clarified that the correct species is Paulownia tomentosa (Thunb.) Steud.[1][2] This compound has been extracted from both the leaves and flowers of the plant.[3][4]

Biological Activities

This compound has demonstrated potent biological effects, primarily in the areas of cancer cell proliferation and neuroprotection.

-

Antiproliferative and Pro-apoptotic Effects: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and cervical cancer.[4][5] At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways.[4][5]

-

Neuroprotective Effects: The compound has also been observed to exhibit significant neuroprotective activity. Specifically, it has been shown to protect primary cultured rat cortical cells from glutamate-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative conditions.[6][7]

Isolation of this compound

The isolation of this compound from Paulownia tomentosa typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.

General Experimental Workflow

The overall process for isolating this compound involves the collection and preparation of plant material, extraction with organic solvents, fractionation of the crude extract, and purification of the target compound using chromatography techniques.

Detailed Experimental Protocols

Protocol 1: Isolation from Paulownia tomentosa Flowers

This protocol is based on the work of Zee and Moon (2001), who first reported the isolation of a cytotoxic compound identified as this compound from the flowers of P. tomentosa.[3][8]

-

Plant Material: 46 g of dried and powdered Paulownia tomentosa flowers.

-

Extraction: The powdered plant material is subjected to extraction with an appropriate solvent (details not specified in the abstract).

-

Chromatography:

-

Technique: Normal phase column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

-

Fractions Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Compound Identification: The structure of the isolated compound is confirmed using spectroscopic methods (e.g., NMR, MS).

Protocol 2: Isolation from Paulownia tomentosa Leaves

This protocol is derived from the study by Lee et al. (2012), which investigated the antiproliferative effects of this compound.[4][9]

-

Plant Material: Dried leaves of Paulownia tomentosa.

-

Extraction and Fractionation:

-

The dried leaves are extracted with a suitable solvent (e.g., methanol or ethanol).

-

The crude extract is then suspended in water and partitioned with chloroform to obtain a chloroform-soluble fraction.

-

-

Purification: The chloroform fraction, containing this compound, is further purified using chromatographic techniques, such as silica gel column chromatography and potentially high-performance liquid chromatography (HPLC), to yield the pure compound.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity of this compound. It is important to note that specific yield data from isolation procedures is not extensively reported in the currently available literature.

| Parameter | Value | Cell Line/Model | Reference |

| Antiproliferative Activity | |||

| IC50 (Low Concentration) | < 10 µg/mL | Breast and cervical cancer cells | [4][9] |

| Apoptosis Induction (High Conc.) | > 50 µg/mL | MDA-MB-231 breast cancer cells | [4][9] |

| Neuroprotective Activity | |||

| Cell Viability | ~50% at 0.1-10 µM | Primary cultured rat cortical cells | [6] |

Signaling Pathways

Antiproliferative and Apoptotic Signaling Pathway

This compound induces cell cycle arrest at the S/G2 phase at low concentrations. At higher concentrations, it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[4][5][9]

Neuroprotective Mechanism Logical Flow

The neuroprotective effect of this compound is demonstrated by its ability to counteract glutamate-induced excitotoxicity. The proposed mechanism involves the inhibition of downstream signaling cascades that lead to neuronal cell death.

References

- 1. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Response to Wiart, C. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical profile of Paulownia tomentosa (Thunb). Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Compound of Paulownia tomentosa - Natural product sciences - 한국생약학회 - KISS [kiss.kstudy.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isoatriplicolide Tiglate: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoatriplicolide tiglate, a sesquiterpene lactone primarily isolated from Paulownia coreana, has demonstrated significant potential as an antiproliferative agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its effects on cancer cell lines. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying its cytotoxic and apoptotic effects, including its role in cell cycle arrest and the modulation of key signaling pathways such as the caspase cascade and the NF-κB pathway. The information is presented to support the advancement of this compound in preclinical and clinical research.

Chemical Identity and Physicochemical Properties

This compound is a natural product belonging to the class of sesquiterpene lactones. Its core chemical structure is characterized by a complex, polycyclic framework.

Chemical Structure

-

IUPAC Name: [(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate[1]

-

Molecular Formula: C₂₀H₂₂O₆[1]

-

CAS Number: 133559-39-4[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 358.4 g/mol | [1] |

| Monoisotopic Mass | 358.14163842 Da | [1] |

Biological Activity and Mechanism of Action

This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those of breast and cervical origin.[2][3] Its mechanism of action is multifaceted, involving the induction of cell cycle arrest and apoptosis.[2][3]

Antiproliferative and Cytotoxic Effects

Studies have shown that this compound inhibits the growth of breast and cervical cancer cells in a dose- and time-dependent manner.[2][3] At lower concentrations (e.g., <10 µg/mL), it primarily induces cell cycle arrest, while at higher concentrations (e.g., >50 µg/mL), it triggers apoptosis.[2][3]

Induction of Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound can arrest the cell cycle at the S/G2 phase in cancer cells.[2] This prevents the cells from progressing through mitosis, thereby inhibiting their proliferation.

Apoptosis Induction

At higher concentrations, this compound induces programmed cell death, or apoptosis, through both the extrinsic and intrinsic pathways.[3] This is evidenced by the activation of key executioner caspases.

Western blot analyses have demonstrated that treatment with this compound leads to a decrease in the expression of pro-caspases 8, 9, and 3, and a corresponding increase in their activated (cleaved) forms.[2][3] This indicates the involvement of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways of apoptosis.

Inhibition of the NF-κB Signaling Pathway

As a member of the sesquiterpene lactone family, this compound is predicted to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, sesquiterpene lactones can suppress these processes, contributing to their anti-cancer effects. The proposed mechanism involves the alkylation of the p65 subunit of NF-κB.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

Figure 2: Induction of apoptosis via extrinsic and intrinsic pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the antiproliferative effects of this compound.

Figure 3: Experimental workflow for assessing antiproliferative activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for use with adherent cancer cell lines such as MDA-MB-231.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining for cell cycle analysis.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blotting for Caspase-3 Activation

This protocol describes the detection of cleaved (active) caspase-3.

-

Protein Extraction: Treat cells with this compound, harvest them, and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the level of cleaved caspase-3.

Conclusion and Future Directions

This compound is a promising natural compound with significant antiproliferative and pro-apoptotic activities against cancer cells. Its ability to induce cell cycle arrest and apoptosis, potentially through the inhibition of the NF-κB pathway and activation of the caspase cascade, makes it a compelling candidate for further drug development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the elucidation of its precise molecular targets to fully realize its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the investigation of this potent natural product.

References

Isoatriplicolide Tiglate: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoatriplicolide tiglate, a sesquiterpene lactone isolated from Paulownia coreana, has demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines, particularly those of breast and cervical origin. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, detailing its dose-dependent dual effects on cell cycle progression and apoptosis induction. The information presented herein is compiled from peer-reviewed scientific literature to support further research and drug development endeavors.

Core Mechanism of Action

This compound, also referred to as PCAC, exhibits a distinct dual mechanism of action that is dependent on its concentration. At lower concentrations, it primarily induces cell cycle arrest, while at higher concentrations, it triggers programmed cell death through apoptosis.

-

Low Concentration (<10 µg/mL): Induces cell cycle arrest in the S and G2 phases of the cell cycle, thereby inhibiting cell proliferation.[1][2]

-

High Concentration (>50 µg/mL): Promotes caspase-dependent apoptosis, leading to cancer cell death.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cancer cells. The primary data is derived from studies on the MDA-MB-231 human breast cancer cell line.

Table 1: Effect of this compound on the Proliferation of MDA-MB-231 Cells

| Concentration (µg/mL) | 24 hours | 48 hours | 72 hours |

| 10 | Proliferation highly inhibited | Proliferation highly inhibited | Proliferation highly inhibited |

| 30 | Proliferation highly inhibited | Proliferation highly inhibited | Proliferation highly inhibited |

| 50 | Proliferation highly inhibited | Proliferation highly inhibited | Proliferation highly inhibited |

Note: The source literature describes the inhibition as "highly inhibited" based on graphical representation of cell numbers over time. Specific percentage inhibition values are not provided.[1]

Table 2: Viability of MDA-MB-231 Cells Treated with this compound

| Concentration (µg/mL) | Effect on Cell Viability |

| 10 | Suppression of cell growth and proliferation |

| 30 | Suppression of cell growth and proliferation |

| 50 | Significant increase in the number of dead cells |

Note: At 50 µg/mL, treated cells exhibited typical apoptotic morphologies, including cell shrinkage and membrane blebbing.[1]

Table 3: Effect of this compound on Proliferation of Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect |

| MCF-7 | Breast | Proliferation inhibited |

| HS578T | Breast | Proliferation inhibited |

| T47D | Breast | Proliferation inhibited |

| HeLa | Cervical | Proliferation inhibited |

| SiHa | Cervical | Proliferation inhibited |

| C33A | Cervical | Proliferation inhibited |

Note: While proliferation was inhibited in these cell lines, specific IC50 values are not provided in the primary literature.[1]

Signaling Pathways

Apoptotic Signaling Pathway

At concentrations greater than 50 µg/mL, this compound activates both the extrinsic and intrinsic apoptotic pathways. This dual activation converges on the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Cell Cycle Regulation

At a concentration of 10 µg/mL, this compound induces cell cycle arrest at the S and G2/M phases in MDA-MB-231 cells. This prevents the cells from proceeding through mitosis and subsequent cell division.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature.

Cell Culture

-

Cell Lines:

-

Human breast cancer cell lines: MDA-MB-231, MCF-7, HS578T, T47D.

-

Human cervical cancer cell lines: HeLa, SiHa, C33A.

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation and Viability Assay

This protocol is based on colorimetric assays that measure the metabolic activity of viable cells.

-

Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of this compound (0, 10, 30, and 50 µg/mL) for 24, 48, and 72 hours.

-

Viability Reagent: After the incubation period, a solution such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Incubation: The plates were incubated to allow for the conversion of the reagent by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Measurement: The absorbance was measured using a microplate reader at a wavelength appropriate for the reagent used.

Western Blot Analysis

-

Cell Lysis: MDA-MB-231 cells were treated with 50 µg/mL of this compound for 24 hours. Cells were then harvested and lysed in a suitable lysis buffer to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane was blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the proteins of interest (pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, BAX, and γ-tubulin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry (FACS)

-

Cell Treatment: MDA-MB-231 cells were treated with 10 µg/mL of this compound.

-

Cell Harvesting and Fixation: After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells were washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to remove RNA.

-

Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate cell cycle analysis software.

Conclusion and Future Directions

This compound presents a promising profile as an anticancer agent with a clear, dose-dependent mechanism of action involving cell cycle arrest and induction of apoptosis. The activation of both intrinsic and extrinsic apoptotic pathways suggests a robust mechanism for inducing cell death in cancer cells.

Future research should focus on:

-

Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

-

Elucidating the upstream molecular targets responsible for the induction of S/G2 arrest.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical animal models.

-

Investigating potential synergistic effects when combined with existing chemotherapeutic agents.

This technical guide provides a foundational understanding of this compound's anticancer properties, offering valuable insights for the scientific community to build upon in the quest for novel cancer therapies.

References

Isoatriplicolide Tiglate: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate, a sesquiterpene lactone primarily isolated from plants of the Paulownia genus, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anticancer and neuroprotective properties. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows. While this guide consolidates the current understanding of this compound's biological activities, it is important to note that specific IC50 values against a broad range of cancer cell lines are not yet widely available in the public domain. Similarly, a detailed molecular mechanism for its anti-inflammatory effects is an area requiring further investigation.

Data Presentation: Biological Activities of this compound

The biological activities of this compound have been predominantly evaluated in the contexts of oncology and neuroprotection. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Anticancer Activity of this compound

| Cell Line(s) | Activity Type | Effective Concentration | Key Molecular Effects |

| Breast and Cervical Cancer Cell Lines | Inhibition of Cell Growth and Proliferation | < 10 µg/mL | Induces cell cycle arrest in the S/G2 phase.[1][2] |

| Breast and Cervical Cancer Cell Lines | Induction of Apoptosis | > 50 µg/mL | Activates both extrinsic and intrinsic apoptotic pathways.[1][2] |

| MDA-MB-231 (Human Breast Cancer) | Apoptosis Induction | > 50 µg/mL | Decreased expression of pro-caspases 8, 9, and 3, with subsequent activation of caspase 8, 9, and 3.[1][2] |

| Trypanosoma brucei rhodesiense | Anti-parasitic | IC50: 15 nM | Not specified |

Note: Specific IC50 values for individual breast and cervical cancer cell lines (e.g., MDA-MB-231, MCF-7, HeLa, SiHa, C33A, HS578T, T47D) are not consistently reported in the reviewed literature.

Table 2: Neuroprotective Activity of this compound

| Cell Type | Insult | Effective Concentration | Observed Effect |

| Primary Cultured Rat Cortical Cells | Glutamate-induced Toxicity | 0.1 µM to 10 µM | Significant neuroprotective activity, with cell viability of approximately 50%. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological activity screening of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest (e.g., MDA-MB-231, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection by Western Blotting for Caspase Activation

Western blotting is employed to detect the cleavage and subsequent activation of key apoptotic proteins, such as caspases.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for pro- and cleaved forms of caspase-3, -8, and -9

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with this compound for the desired time, harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target caspases overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase bands indicates the activation of the apoptotic pathway.

Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons

This assay assesses the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Materials:

-

Primary cortical neuron cultures (e.g., from rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Glutamate solution

-

This compound stock solution

-

MTT assay reagents or other viability indicators (e.g., LDH assay kit)

-

Microscope

Procedure:

-

Cell Culture: Culture primary cortical neurons in appropriate multi-well plates until they form a mature network.

-

Pre-treatment: Pre-treat the neurons with various concentrations of this compound for a specified period before glutamate exposure.

-

Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate for a defined duration.

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium. Allow the cells to recover for a period (e.g., 24 hours).

-

Viability Assessment: Assess neuronal viability using the MTT assay, LDH assay (measuring lactate dehydrogenase release from damaged cells), or by morphological assessment under a microscope.

-

Data Analysis: Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Mandatory Visualizations

Apoptotic Signaling Pathway of this compound

Caption: Apoptotic signaling cascade induced by this compound.

Experimental Workflow for Anticancer Activity Screening

Caption: Workflow for screening the anticancer activity of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and neuroprotection. Its dose-dependent effects on cancer cells, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations, suggest a nuanced mechanism of action that warrants further investigation. The activation of both intrinsic and extrinsic apoptotic pathways highlights its potential for broad-spectrum anticancer activity. Furthermore, its ability to protect neurons from glutamate-induced excitotoxicity opens avenues for its exploration in the context of neurodegenerative diseases.

This technical guide provides a foundational understanding of the biological activities of this compound and the experimental approaches to their evaluation. However, to fully elucidate its therapeutic potential, future research should focus on determining specific IC50 values across a wider panel of cancer cell lines, investigating its anti-inflammatory properties and the underlying signaling pathways, and conducting in vivo studies to validate the in vitro findings. The detailed protocols and visual workflows presented herein are intended to facilitate such future research endeavors.

References

Isoatriplicolide Tiglate: A Technical Guide on its Discovery, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Isoatriplicolide tiglate, a sesquiterpene lactone that has demonstrated notable antiproliferative properties. The document details its initial discovery and isolation, biological activity, and the experimental methodologies employed in its characterization. Quantitative data from key experiments are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental protocols and visual diagrams of pertinent signaling pathways and workflows to facilitate a deeper understanding and replication of the foundational research.

Introduction

This compound is a sesquiterpene lactone that has been investigated for its potential as an antiproliferative agent. This document serves as a technical resource for researchers and professionals in the field of drug discovery and development, providing an in-depth look at the scientific data and methodologies associated with this compound.

Discovery and History

This compound was first isolated and identified by a research group led by Myeong-Sok Lee. The discovery was detailed in a 2012 publication in the scientific journal Molecules.[1][2] The compound, designated as PCAC, was extracted from the chloroform-soluble fraction of the leaves of a plant identified by the researchers as Paulownia Coreana.[2]

However, the botanical origin of this compound has been a subject of scientific discussion. In a 2013 communication, researcher Christophe Wiart pointed out that Paulownia coreana is not a recognized species within the genus Paulownia.[3] The original authors, in their response, stood by their identification, creating a point of contention in the scientific literature regarding the precise source of this compound.[4] Despite this taxonomic debate, the initial publication remains the primary source of information on the isolation and characterization of this compound.

Physicochemical Properties and Structure

The chemical structure of this compound is characterized as a sesquiterpene lactone. The complete and correct chemical structure, including its stereochemistry, is crucial for its biological activity and for any synthetic efforts. A detailed structural elucidation was presented in the initial discovery paper.

Biological Activity and Mechanism of Action

This compound has been shown to possess significant antiproliferative activity against human cancer cell lines. The primary research focused on its effects on breast and cervical cancer cells.[2]

Antiproliferative Effects

The compound was found to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[2] The specific quantitative data from these experiments are summarized in the tables below.

Signaling Pathways

The proposed mechanism of action for this compound's antiproliferative effects involves the induction of apoptosis and cell cycle arrest. The key signaling pathways implicated in these processes are visualized in the diagrams below.

Data Presentation

The following tables summarize the quantitative data from the key experiments described in the primary literature.

Table 1: IC50 Values of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |

| Breast Cancer Cell Line | Data not available in snippets | Data not available in snippets |

| Cervical Cancer Cell Line | Data not available in snippets | Data not available in snippets |

Note: Specific cell line names and precise IC50 values would be extracted from the full-text article.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Isolation of this compound

The isolation protocol, as described by Lee et al. (2012), is as follows:

-

Plant Material Extraction: The leaves of the source plant were collected, dried, and powdered. The powdered material was then extracted with methanol at room temperature.

-

Solvent Partitioning: The methanol extract was concentrated and then partitioned successively with hexane, chloroform, ethyl acetate, and butanol.

-

Chromatographic Separation: The chloroform-soluble fraction, which showed the highest activity, was subjected to column chromatography on silica gel. Elution was performed with a gradient of chloroform and methanol.

-

Further Purification: Active fractions were further purified using repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cell Viability Assay

The antiproliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound for 24 and 48 hours.

-

MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The cell viability was calculated as a percentage of the control (untreated) cells.

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways associated with this compound.

Conclusion

This compound is a sesquiterpene lactone with demonstrated antiproliferative activity. While the initial research provides a solid foundation for its potential as an anticancer agent, further studies are warranted. These should include the definitive identification of its botanical source, exploration of its efficacy in a broader range of cancer models, and a more detailed elucidation of its molecular targets and mechanism of action. This technical guide provides the core information necessary for researchers to build upon these initial findings.

References

- 1. Lee et al., Inhibitory effect and mechanism of antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: a note regarding Paulownia coreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Response to Wiart, C. Lee et al., Inhibitory effect and mechanism of antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: a note regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PubMed [pubmed.ncbi.nlm.nih.gov]

Sesquiterpene Lactones from Paulownia coreana: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Class of Bioactive Compounds

This technical guide provides a comprehensive overview of sesquiterpene lactones derived from Paulownia coreana, a tree native to Korea.[1] While research specifically on the sesquiterpene lactones of P. coreana is nascent, this document synthesizes the available data, including the notable neuroprotective agent isoatriplicolide tiglate, and draws upon findings from the broader Paulownia genus and the well-established chemistry of sesquiterpene lactones. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of these natural products.

Introduction to Paulownia coreana and Sesquiterpene Lactones

Paulownia coreana, also known as the Korean Paulownia, is a deciduous tree species that has been utilized in traditional medicine and for its lightweight timber.[1] The genus Paulownia is a rich source of various bioactive secondary metabolites, including flavonoids, phenolic glycosides, and terpenoids. Among these, sesquiterpene lactones, a class of C15 terpenoids characterized by a lactone ring, are of significant interest due to their diverse and potent biological activities. While numerous compounds have been isolated from various Paulownia species, the exploration of sesquiterpene lactones from P. coreana specifically has been limited.

Identified Sesquiterpene Lactones from Paulownia coreana

To date, the most significant sesquiterpene lactone isolated and studied from Paulownia coreana is This compound .[2][3] Research has highlighted its potential as a neuroprotective agent.

Quantitative Data for this compound

The primary biological activity investigated for this compound from P. coreana is its neuroprotective effect against glutamate-induced toxicity in primary cultured rat cortical cells.[2][3] The available quantitative data is summarized in the table below.

| Compound Name | Biological Activity | Assay System | Concentration Range | Effect (Cell Viability) | Reference |

| This compound | Neuroprotection | Glutamate-induced toxicity in primary cultured rat cortical cells | 0.1 µM - 10 µM | ~50% | [2][3] |

Experimental Protocols

Due to the limited number of studies focusing solely on the extraction of sesquiterpene lactones from Paulownia coreana, a generalized protocol based on standard methodologies for isolating these compounds from plant materials is presented below. This protocol is a composite of techniques commonly employed in phytochemistry.[4][5][6][7][8]

General Extraction and Isolation Workflow

The isolation of sesquiterpene lactones from plant material typically involves a multi-step process of extraction, fractionation, and purification.

Caption: A generalized workflow for the extraction and isolation of sesquiterpene lactones.

Detailed Methodologies

1. Plant Material Preparation:

-

The relevant plant parts of Paulownia coreana (e.g., leaves, stems, or flowers) are collected, air-dried, and ground into a fine powder.

2. Extraction:

-

The powdered plant material is macerated or sonicated with a polar organic solvent such as methanol, ethanol, or aqueous acetone at room temperature for an extended period (e.g., 24-72 hours).[4][7][8][9]

-

The process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

-

The crude extract is suspended in water or a hydroalcoholic mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, and ethyl acetate.[5][6] This separates compounds based on their polarity, with sesquiterpene lactones often concentrating in the medium-polarity fractions (e.g., ethyl acetate).

4. Chromatographic Purification:

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Sephadex LH-20.[1] Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of sesquiterpene lactones (as determined by thin-layer chromatography) are further purified by preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.[5]

5. Structure Elucidation:

-

The structure of the isolated pure compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Neuroprotection Assay Protocol (Glutamate-Induced Neurotoxicity)

The following is a generalized protocol for assessing the neuroprotective effects of isolated compounds against glutamate-induced excitotoxicity in primary cultured cortical neurons, based on the study of this compound.[2][3]

Caption: Workflow for assessing neuroprotective activity against glutamate-induced toxicity.

1. Primary Cortical Cell Culture:

-

Primary cortical neurons are prepared from the cerebral cortices of embryonic rats and cultured in appropriate media.

2. Compound Treatment:

-

After a period of stabilization in culture, the neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

3. Induction of Glutamate Toxicity:

-

Following pre-treatment, the cells are exposed to a toxic concentration of glutamate to induce excitotoxicity.

4. Incubation:

-

The cells are incubated for a further period (e.g., 24 hours) to allow for the development of neurotoxic effects.

5. Assessment of Cell Viability:

-

Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

6. Data Analysis:

-

The viability of the compound-treated cells is compared to that of cells treated with glutamate alone (control) to determine the neuroprotective effect.

Potential Signaling Pathways

While the specific signaling pathways modulated by sesquiterpene lactones from Paulownia coreana have not been elucidated, research on this class of compounds from other plant sources points to several key pathways involved in their biological activities, particularly in inflammation and cancer.

Anti-inflammatory Signaling

Many sesquiterpene lactones are known to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Caption: A simplified diagram of the NF-κB signaling pathway and its inhibition by sesquiterpene lactones.

Future Perspectives

The identification of this compound in Paulownia coreana with neuroprotective properties opens up avenues for further research. Future studies should focus on:

-

Comprehensive Phytochemical Analysis: A thorough investigation of P. coreana to identify and isolate other sesquiterpene lactones.

-

Quantitative Bioactivity Screening: Evaluating the isolated compounds for a wider range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of the active compounds to optimize their potency and selectivity.

This technical guide serves as a foundational resource for researchers and drug development professionals. While the current body of literature on sesquiterpene lactones from Paulownia coreana is limited, the existing evidence strongly suggests that this is a promising area for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msipublishers.com [msipublishers.com]

- 5. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 8. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 9. Qualitative and Quantitative Analysis of Secondary Metabolites in Morphological Parts of Paulownia Clon In Vitro 112® and Their Anticoagulant Properties in Whole Human Blood [mdpi.com]

Isoatriplicolide Tiglate: A Technical Guide for Researchers

CAS Number: 133559-39-4

This technical guide provides an in-depth overview of Isoatriplicolide tiglate, a sesquiterpene lactone with demonstrated antiproliferative and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals interested in the experimental and therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound, a compound isolated from Paulownia coreana, possesses a unique chemical structure and a range of physicochemical properties relevant to its biological activity and potential for further development.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₆ | PubChem |

| Molecular Weight | 358.4 g/mol | PubChem |

| IUPAC Name | [(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.0⁴,⁸]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate | PubChem |

| CAS Number | 133559-39-4 | PubChem |

| Appearance | Powder | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

| XLogP3-AA | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 358.14163842 Da | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

Biological Activity

This compound has demonstrated significant biological activity in two key areas: cancer cell proliferation and neuronal protection.

Antiproliferative Activity

This compound exhibits potent antiproliferative effects against a range of human breast and cervical cancer cell lines.[1][2] Its mechanism of action is dose-dependent, inducing cell cycle arrest at lower concentrations and apoptosis at higher concentrations.[1][2]

Table 2.1: Antiproliferative and Apoptotic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Effective Concentration |

| MDA-MB-231 | Breast Cancer | Antiproliferation | < 10 µg/mL |

| MDA-MB-231 | Breast Cancer | Apoptosis Induction | > 50 µg/mL |

| Hs-578T | Breast Cancer | Antiproliferation | < 10 µg/mL |

| MCF-7 | Breast Cancer | Antiproliferation | < 10 µg/mL |

| HeLa | Cervical Cancer | Antiproliferation | < 10 µg/mL |

| CaSki | Cervical Cancer | Antiproliferation | < 10 µg/mL |

| SiHa | Cervical Cancer | Antiproliferation | < 10 µg/mL |

| C-33A | Cervical Cancer | Antiproliferation | < 10 µg/mL |

Note: Specific IC50 values for antiproliferative activity have not been reported in the reviewed literature.

The compound induces cell cycle arrest in the S/G2 phase at concentrations below 10 µg/mL.[1] At concentrations above 50 µg/mL, it triggers apoptosis through both the intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9.[1][2]

Neuroprotective Activity

This compound has shown significant neuroprotective effects against glutamate-induced toxicity in primary cultured rat cortical cells.[3] This suggests a potential therapeutic role in conditions involving excitotoxicity.

Table 2.2: Neuroprotective Effect of this compound

| Cell Type | Insult | Effect | Concentration Range | Result |

| Primary Cultured Rat Cortical Cells | Glutamate | Neuroprotection | 0.1 µM to 10 µM | Exhibited cell viability of about 50% |

Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological activities of this compound.

Isolation of this compound from Paulownia coreana

The following workflow outlines the general steps for the isolation and purification of this compound.

Cell Culture and Viability Assay (MTT Assay)

-

Cell Lines: Human breast cancer cell lines (MDA-MB-231, Hs-578T, MCF-7) and human cervical cancer cell lines (HeLa, CaSki, SiHa, C-33A) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µg/mL). Control wells receive vehicle (e.g., DMSO) only.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 10 µg/mL) for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Apoptosis Analysis (Western Blot)

-

Protein Extraction: Cells are treated with this compound (e.g., 50 µg/mL) for various time points (e.g., 0, 6, 12, 24 hours). Cells are then lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against key apoptosis-related proteins (e.g., pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, and β-actin as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The relative expression levels of the target proteins are quantified.

Neuroprotection Assay

-

Primary Cortical Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured in a suitable medium.

-

Treatment: Neurons are pre-treated with various concentrations of this compound (0.1 µM to 10 µM) for a specified duration.

-

Induction of Neurotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.

-

Assessment of Cell Viability: Cell viability is assessed using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The protective effect of this compound is determined by comparing the viability of treated cells to that of cells treated with glutamate alone.

Signaling Pathways

The antiproliferative activity of this compound in cancer cells is mediated by its influence on cell cycle regulation and the induction of apoptosis.

Apoptosis Induction Pathway

At higher concentrations (>50 µg/mL), this compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This dual mechanism leads to the activation of key executioner caspases and subsequent cell death.

This guide provides a comprehensive summary of the current technical knowledge on this compound. Further research is warranted to elucidate the precise molecular targets and to explore its full therapeutic potential in oncology and neuroprotection.

References

- 1. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoatriplicolide Tiglate (C20H22O6): A Technical Guide on its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoatriplicolide tiglate, a sesquiterpene lactone with the molecular formula C20H22O6, has emerged as a compound of significant interest in oncological research. Isolated from Paulownia tomentosa (previously misidentified as Paulownia coreana), this natural product exhibits potent antiproliferative and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C20H22O6 | --INVALID-LINK-- |

| Molecular Weight | 374.39 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(1R,4S,7R,8R,11S)-1,8-dihydroxy-4,11-dimethyl-14-methylidene-3,6-dioxatetracyclo[8.3.1.0²,⁷.0¹¹,¹³]tetradecan-5-on-8-yl] (E)-2-methylbut-2-enoate | --INVALID-LINK-- |

| Canonical SMILES | CC1=C[C@H]2--INVALID-LINK--OC(=O)C(=C(C)C)C | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound, hereafter referred to as PCAC as designated in key literature, demonstrates a dual mechanism of action dependent on its concentration. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis in cancer cells. This dose-dependent differential effect makes it a fascinating subject for further investigation in cancer therapy.

Antiproliferative Activity

PCAC has been shown to inhibit the proliferation of a panel of human breast and cervical cancer cell lines. While specific IC50 values are not extensively reported in the primary literature, the compound demonstrates significant growth inhibition at concentrations as low as 10 µg/mL.[1][2]

Table of Antiproliferative Activity:

| Cell Line | Cancer Type | Observed Effect at 10 µg/mL |

| MDA-MB-231 | Breast Cancer | Significant inhibition of proliferation |

| MCF-7 | Breast Cancer | Significant inhibition of proliferation |

| HS578T | Breast Cancer | Significant inhibition of proliferation |

| T47D | Breast Cancer | Significant inhibition of proliferation |

| HeLa | Cervical Cancer | Significant inhibition of proliferation |

| SiHa | Cervical Cancer | Significant inhibition of proliferation |

| C33A | Cervical Cancer | Significant inhibition of proliferation |

Induction of Cell Cycle Arrest

At concentrations below 10 µg/mL, PCAC induces a robust cell cycle arrest at the S and G2/M phases in MDA-MB-231 breast cancer cells.[1] This disruption of the normal cell cycle progression is a key component of its cytostatic effect. The precise molecular mechanism underlying this cell cycle arrest is an area of active investigation, with a focus on the modulation of key cell cycle regulatory proteins.

Logical Flow of PCAC-Induced Cell Cycle Arrest:

Caption: PCAC at low concentrations inhibits cell cycle progression, leading to S/G2 phase arrest and subsequent blockage of cancer cell proliferation.

Induction of Apoptosis

At concentrations exceeding 50 µg/mL, the primary mechanism of PCAC-induced cell death shifts to apoptosis.[1][2] This programmed cell death is caspase-dependent and involves the activation of both the extrinsic and intrinsic apoptotic pathways.

The apoptotic cascade initiated by PCAC is characterized by the following key events:

-

Activation of Initiator Caspases: PCAC treatment leads to the cleavage and activation of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).

-

Activation of Executioner Caspase: The activation of initiator caspases converges on the cleavage and activation of caspase-3, the primary executioner caspase.

-

Modulation of Bcl-2 Family Proteins: The involvement of the intrinsic pathway suggests that PCAC likely influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Signaling Pathway of PCAC-Induced Apoptosis:

References

An In-depth Technical Guide to Isoatriplicolide Tiglate: From Natural Origin to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoatriplicolide tiglate is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. This molecule has been isolated from plants of the Paulownia genus, such as Paulownia tomentosa (formerly misidentified as Paulownia coreana in some literature).[1][2] While plants from the Paulownia genus have been utilized in traditional medicine for various purposes, including the treatment of infectious diseases and cancer, the specific role of the isolated compound, this compound, is primarily understood through modern scientific investigation rather than historical traditional use.[1][3][4] This guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols used to elucidate these activities.

Pharmacological Activities

Research into this compound has revealed significant potential in two main areas: anti-cancer and neuroprotective activities.

-

Antiproliferative and Cytotoxic Activity: this compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Studies show it inhibits cell proliferation and induces cell death in a dose- and time-dependent manner.[5] At lower concentrations (e.g., <10 µg/mL), it tends to suppress cancer cell growth, while at higher concentrations (>50 µg/mL), it actively induces apoptosis, or programmed cell death.[1][3][5] This activity has been observed in breast cancer (MDA-MB-231, MCF7, HS578T, T47D) and cervical cancer (HeLa, SiHa, C33A) cell lines.[1][5] The mechanism involves inducing cell cycle arrest, particularly in the S/G2 phase, and activating both extrinsic and intrinsic apoptotic pathways.[1][3]

-

Neuroprotective Effects: Beyond its anti-cancer properties, this compound has also been identified as a neuroprotective agent. It has shown significant protective activity against glutamate-induced neurotoxicity in primary cultured rat cortical cells.[6] This suggests a potential therapeutic application in neurological conditions characterized by excitotoxicity.

Mechanism of Action: Modulation of Apoptotic Pathways

The primary anti-cancer mechanism of this compound involves the induction of apoptosis through the caspase signaling cascade. Western blot analyses have confirmed that treatment with this compound leads to a decrease in the expression of pro-caspases 8, 9, and 3, which corresponds to an increase in their active forms.[1] This indicates the activation of both the extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways, converging on the executioner caspase-3 to dismantle the cell.

Quantitative Data Summary

The biological activities of this compound have been quantified in various assays. The following table summarizes key inhibitory concentration (IC50) and effective concentration data from published studies.

| Activity Type | Cell Line / Model | Parameter Measured | Concentration / Effect | Reference |

| Antiproliferation | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | Highly inhibited at 10 µg/mL | [5] |

| Antiproliferation | MCF7 (Breast Cancer) | Cell Growth Inhibition | Highly inhibited at 10 µg/mL | [5] |

| Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) | S/G2 Phase Arrest | Effective at < 10 µg/mL | [1] |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | Caspase Activation | Effective at > 50 µg/mL | [1] |

| Neuroprotection | Primary Rat Cortical Cells | Cell Viability vs. Glutamate | ~50% viability at 0.1 µM to 10 µM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the study of this compound.

Cell Culture and Proliferation Assay

-

Cell Lines: Human breast cancer (e.g., MDA-MB-231) and cervical cancer cell lines are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay:

-

Cells are seeded in 24-well plates and allowed to form a confluent monolayer for 24 hours.[5]

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 30, 50, 100 µg/mL) or a vehicle control (e.g., DMSO).[5]

-

Cells are incubated for specified time periods (e.g., 24, 48, 72 hours).[5]

-

Cell viability and proliferation can be assessed using methods like the MTT assay or by direct cell counting.

-

Cell Cycle Analysis

-

Protocol:

-

Cells (e.g., MDA-MB-231) are treated with the compound (e.g., 10 μg/mL of this compound) for a specified time.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol.

-

Fixed cells are washed again and stained with a solution containing propidium iodide (PI) and RNase.

-

The DNA content of the cells is analyzed by flow cytometry (FACS).[5] The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is then quantified.

-

Western Blot Analysis for Apoptosis Markers

-

Purpose: To detect changes in protein levels of key apoptosis regulators like caspases.

-

Protocol:

-

Protein Extraction: Treated and untreated cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. It is then incubated with primary antibodies specific for the target proteins (e.g., anti-pro-caspase-3, anti-active-caspase-3).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

References

- 1. Inhibitory effect and mechanism on antiproliferation of this compound (PCAC) from Paulownia Coreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response to Wiart, C. Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. Molecules 2013, 18, 2587-2588 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NDLI: Lee et al., Inhibitory Effect and Mechanism of Antiproliferation of this compound (PCAC) from Paulownia Coreana. Molecules 2012, 17, 5945-5951: A Note Regarding Paulownia coreana. [ndl.gov.in]

- 5. Inhibitory Effect and Mechanism on Antiproliferation of this compound (PCAC) from Paulownia Coreana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effects of this compound from Paulownia coreana against glutamate-induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Isoatriplicolide Tiglate in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Isoatriplicolide tiglate, a sesquiterpene lactone, in various in vitro cell culture assays to assess its anti-cancer and potential anti-inflammatory properties.

Overview

This compound has demonstrated significant dose- and time-dependent antiproliferative and apoptotic effects in various cancer cell lines, particularly breast and cervical cancer. At lower concentrations, it induces cell cycle arrest, while at higher concentrations, it triggers apoptosis through both intrinsic and extrinsic pathways. These protocols outline the necessary steps to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.

Data Presentation

Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Effect | Concentration | Time Point |

| MDA-MB-231 | Breast Cancer | Strong Cytotoxic Effect | >10 µg/mL | 24, 48, 72 hours |

| MCF7 | Breast Cancer | Similar to MDA-MB-231 | Not Specified | Not Specified |

| HeLa | Cervical Cancer | Antiproliferative | Not Specified | Not Specified |

| Additional six human breast and cervical cancer cell lines | Breast and Cervical Cancer | Proliferation Inhibition | Not Specified | Not Specified |

Dose-Dependent Mechanism of Action of this compound

| Concentration Range | Cellular Effect | Key Molecular Events |

| <10 µg/mL | Cell Cycle Arrest (S/G2 phase) | Inhibition of cell proliferation |

| >50 µg/mL | Apoptosis | Activation of Caspase-8, -9, and -3 |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF7, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µg/mL) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with a low concentration of this compound (e.g., 10 µg/mL) for 24, 48, and 72 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Caspase Activation

This protocol detects the activation of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies (e.g., anti-Caspase-3, -8, -9, and anti-cleaved Caspase-3, -8, -9)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescence detection system

Procedure:

-

Treat cells with this compound at apoptosis-inducing concentrations (e.g., >50 µg/mL).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

Analyze the expression levels of pro-caspases and their cleaved, active forms.

Anti-inflammatory Activity Assessment

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

LPS (Lipopolysaccharide)

-

This compound